molecular formula C16H16N2O4S B12211208 4-(4-Ethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one CAS No. 371213-19-3

4-(4-Ethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

Cat. No.: B12211208
CAS No.: 371213-19-3
M. Wt: 332.4 g/mol
InChI Key: MWNJDIDBMDAJTB-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an ethoxyphenyl group and a sulfonyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxyphenyl and sulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxyphenyl and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines.

Scientific Research Applications

4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one
  • 4-[(4-ethoxyphenyl)sulfonyl]-1,2,4-triazole-3-one
  • 4-[(4-ethoxyphenyl)sulfonyl]-4-piperidinylcarbonylmorpholine

Uniqueness

4-[(4-ethoxyphenyl)sulfonyl]-1,3,4-trihydroquinoxalin-2-one is unique due to its specific combination of functional groups and the quinoxaline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

371213-19-3

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C16H16N2O4S/c1-2-22-12-7-9-13(10-8-12)23(20,21)18-11-16(19)17-14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

MWNJDIDBMDAJTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32

solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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